Ethyl 2,6-dihydroxybenzoate
Description
Ethyl 2,6-dihydroxybenzoate (B8749050) is a chemical compound with the molecular formula C9H10O4. ontosight.ai It belongs to the class of benzoates, which are esters of benzoic acid. ontosight.ai The structure of Ethyl 2,6-dihydroxybenzoate features a benzoate (B1203000) core with hydroxyl groups substituted at the 2 and 6 positions of the benzene (B151609) ring, and an ethyl group esterified to the carboxyl group. ontosight.ai
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H10O4 | ontosight.aifinetechnology-ind.com |
| Molecular Weight | 182.17 g/mol | finetechnology-ind.comsigmaaldrich.com |
| CAS Number | 54640-04-9 | ontosight.aisigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Melting Point | 49-51 °C | finetechnology-ind.comsigmaaldrich.com |
| Purity (Typical) | 98% | ontosight.aisigmaaldrich.com |
| InChI Key | MIGILBRMELSWJT-UHFFFAOYSA-N | finetechnology-ind.comsigmaaldrich.comstenutz.eu |
| SMILES String | CCOC(=O)c1c(O)cccc1O | sigmaaldrich.comstenutz.eu |
Benzoate esters, as a broad class of compounds, are significant in both industrial and natural contexts. They are esters of benzoic acid, a simple aromatic carboxylic acid. The reactivity and properties of benzoate esters are influenced by the substituents on the benzene ring and the nature of the alcohol group forming the ester.
In the realm of natural products, various hydroxybenzoic acids and their derivatives are found in plants and microorganisms. For instance, ethyl protocatechuate (ethyl 3,4-dihydroxybenzoate) is found in peanut seed testa and wine. wikipedia.org Another related compound, ethyl 2,4-dihydroxy-6-methylbenzoate (ethyl orsellinate), is produced by lichen symbionts. smolecule.com The study of these natural esters provides insights into biosynthetic pathways and their ecological roles. smolecule.com While direct natural sources of this compound are not as commonly cited, the study of its parent acid, 2,6-dihydroxybenzoic acid (γ-resorcylic acid), is relevant. 2,6-Dihydroxybenzoic acid itself is a phenolic compound with known, albeit sometimes poor, biological performance. biosynth.comresearchgate.net Research into its derivatives, like this compound, is a logical progression to explore enhanced activities.
The significance of this compound in academic research lies in its potential as a synthetic intermediate and its prospective biological activities. ontosight.ai Its structural similarity to other biologically active dihydroxybenzoate esters suggests it could possess interesting properties. For example, ethyl-2,5-dihydroxybenzoate has been investigated for its role in promoting bone formation and inhibiting bone resorption. researchgate.netscispace.com Similarly, ethyl 3,4-dihydroxybenzoate has shown cytoprotective efficacy against hypoxia-induced oxidative damage. nih.gov
A significant research gap appears to be the limited number of studies specifically focused on the biological activities of this compound itself. While its parent acid, 2,6-dihydroxybenzoic acid, has been studied for its ability to scavenge free radicals, this activity is considered weak. acs.org There is an opportunity for further investigation to determine if esterification to form this compound modifies this activity or confers other biological functions. Furthermore, while the synthesis of related benzoate esters is well-documented, specific, optimized synthetic routes to this compound are not extensively detailed in readily available literature.
Current and potential research areas for this compound can be summarized as follows:
Synthetic Chemistry: The development of efficient and scalable synthetic methods for this compound is a key area. This includes exploring different esterification techniques and optimizing reaction conditions. For instance, the synthesis of the related compound, 2-phenylthis compound, has been achieved from 2,6-dimethoxybenzoic acid. thieme-connect.com A similar approach could be adapted for the synthesis of this compound. The acid-catalyzed esterification of 2,6-dimethoxybenzoic acid with ethanol (B145695) is a known method to produce ethyl 2,6-dimethoxybenzoate, which could potentially be a precursor. mdpi.com
Biological Activity Screening: A crucial area of research is the systematic evaluation of the biological properties of this compound. This could include assessing its antioxidant, antimicrobial, and cytotoxic activities. ontosight.ai Studies on other dihydroxybenzoic acid isomers have shown that the position of the hydroxyl groups significantly influences their antioxidant capacity. nih.gov Investigating where this compound falls within this spectrum would be valuable.
Intermediate for Complex Molecules: this compound can serve as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. ontosight.ai Its functional groups—the ester and two hydroxyl groups—provide multiple points for further chemical modification.
Coordination Chemistry: The parent acid, 2,6-dihydroxybenzoic acid, has been used to form complexes with metal ions, which in some cases has been shown to enhance biological activity. researchgate.net A similar exploration of the coordination chemistry of this compound could lead to the development of new compounds with interesting properties.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,6-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGILBRMELSWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405022 | |
| Record name | Ethyl 2,6-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54640-04-9 | |
| Record name | Ethyl 2,6-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,6-dihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Precursor Synthesis and Derivatization Strategies
The creation of ethyl 2,6-dihydroxybenzoate (B8749050) relies on well-established organic reactions, starting from readily available precursors. The choice of synthetic route often depends on factors such as desired yield, purity requirements, and the availability of starting materials.
Synthesis from 2,6-Dihydroxybenzoic Acid (2,6-DHBA)
The most direct route to ethyl 2,6-dihydroxybenzoate is the esterification of 2,6-dihydroxybenzoic acid (2,6-DHBA). lambdasyn.org 2,6-DHBA itself can be synthesized from resorcinol (B1680541) through carboxylation, a reaction that can be performed under various conditions, including enzymatically or through methods like the Kolbe-Schmitt reaction. mdpi.commdpi.comchemicalbook.com
Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols. scienceready.com.aunumberanalytics.com In the case of this compound, this involves reacting 2,6-dihydroxybenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). scienceready.com.aumasterorganicchemistry.com
The mechanism of Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.comnumberanalytics.com It involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. numberanalytics.comnumberanalytics.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.comnumberanalytics.com A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product. masterorganicchemistry.comnumberanalytics.com To favor the formation of the ester, an excess of the alcohol reactant is often used, and the water produced is typically removed from the reaction mixture. scienceready.com.aunumberanalytics.com
| Catalyst | Reactants | Conditions | Significance |
| Sulfuric Acid (H₂SO₄) | 2,6-Dihydroxybenzoic Acid, Ethanol | Reflux | Acts as both a catalyst and a dehydrating agent to drive the reaction forward. scienceready.com.au |
| Hydrochloric Acid (HCl) | 2,6-Dihydroxybenzoic Acid, Ethanol | Varies | A common strong acid catalyst for esterification. masterorganicchemistry.com |
This table summarizes common catalysts and conditions for the Fischer esterification of 2,6-DHBA.
While Fischer esterification is common, other methods can also be employed for the esterification of phenolic acids like 2,6-DHBA. These alternatives can offer milder reaction conditions or improved chemoselectivity. For instance, methods using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in Steglich esterification or 2,4,6-trichlorobenzoyl chloride in Yamaguchi esterification provide alternative pathways. numberanalytics.com Another approach involves the reaction of cesium salts of phenolic acids with alkyl halides, which can proceed with high chemoselectivity. lambdasyn.org Enzymatic esterification, utilizing enzymes like lipases, presents a biocatalytic option that operates under mild conditions. numberanalytics.com
To maximize the yield of this compound, the equilibrium of the Fischer esterification reaction must be shifted towards the product side. This is typically achieved by using a large excess of ethanol or by removing water as it forms, for example, by using a dehydrating agent or a Dean-Stark apparatus. scienceready.com.aumasterorganicchemistry.comnumberanalytics.com
Purification of the resulting ester is crucial to remove any unreacted 2,6-dihydroxybenzoic acid, ethanol, and the acid catalyst. scienceready.com.au A common workup procedure involves neutralizing the remaining acid with a weak base, such as sodium bicarbonate solution. scienceready.com.au The crude product can then be purified by techniques such as recrystallization or column chromatography to obtain high-purity this compound. google.com High-performance liquid chromatography (HPLC) is often used to assess the purity of the final product. mdpi.com
Synthesis from Related Benzoate (B1203000) Derivatives
An alternative strategy for synthesizing this compound involves starting from a related benzoate derivative and modifying its functional groups.
One such pathway begins with 2,6-dimethoxybenzoic acid. This precursor can be synthesized from resorcinol in a multi-step process involving carboxylation to form 2,6-dihydroxybenzoic acid, followed by methylation. google.comchembk.com The 2,6-dimethoxybenzoic acid is then esterified, typically through an acid-catalyzed reaction with ethanol, to yield ethyl 2,6-dimethoxybenzoate. mdpi.comresearchgate.net This reaction is carried out by refluxing the acid with absolute ethanol in the presence of a catalytic amount of sulfuric acid. mdpi.comresearchgate.net The subsequent step, which is not detailed in the provided context, would involve the demethylation of the two methoxy (B1213986) groups on the ethyl 2,6-dimethoxybenzoate to yield the final product, this compound.
| Starting Material | Intermediate | Final Product |
| 2,6-dimethoxybenzoic acid | Ethyl 2,6-dimethoxybenzoate | This compound |
This table outlines the synthetic route from 2,6-dimethoxybenzoic acid.
Subsequent Demethylation Strategies
A common strategy to synthesize dihydroxybenzoates involves the demethylation of more readily available dimethoxy precursors. The synthesis often starts with 2,6-dimethoxybenzoic acid, which is first esterified to produce the corresponding ethyl 2,6-dimethoxybenzoate. This intermediate is then subjected to a demethylation reaction to yield the final dihydroxy product. Strong Lewis acids are typically employed for this ether cleavage.
Key demethylating agents include:
Boron tribromide (BBr₃): This is a powerful and common reagent for cleaving aryl methyl ethers. The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) at low temperatures.
Aluminum chloride (AlCl₃): This Lewis acid can also catalyze the demethylation of methoxy groups on an aromatic ring. The reaction conditions may involve heating to achieve the desired transformation.
In a documented synthesis of a related compound, 2-phenylthis compound, the precursor 2-phenylethyl 2,6-dimethoxybenzoate was treated with aluminum chloride, which resulted in a quantitative yield of the target dihydroxybenzoate. This demonstrates the efficacy of Lewis acid-catalyzed demethylation in this class of compounds.
Isolation from Natural Sources and Subsequent Synthesis
Natural product chemistry provides a direct route to complex molecules. A compound structurally similar to this compound, namely 2-phenylthis compound, has been successfully isolated from the ethanolic extract of the plant Geophila herbacea, a member of the Rubiaceae family. uni-muenchen.deacs.orgrsc.org The isolation process typically involves:
Extraction of the plant material with a suitable solvent, such as ethanol.
Chromatographic separation of the crude extract to isolate individual compounds.
Structure elucidation of the purified compound using spectroscopic methods (e.g., NMR, Mass Spectrometry) and confirmation by X-ray crystallography. uni-muenchen.deacs.org
The discovery of 2-phenylthis compound in G. herbacea highlights that the 2,6-dihydroxybenzoate scaffold is produced in nature. uni-muenchen.dersc.orgrsc.org
Biomimetic synthesis seeks to replicate natural biosynthetic pathways in a laboratory setting. 2,6-Dihydroxybenzoic acid is a polyketide, a class of secondary metabolites synthesized in nature through the iterative condensation of small carboxylic acid units. acs.orgrsc.orgtuhh.de
A key biomimetic strategy for synthesizing the precursor, 2,6-dihydroxybenzoic acid, involves mimicking the final steps of its biosynthesis. This has been achieved through the reverse (carboxylation) reaction of enzymes that naturally perform decarboxylation. Specifically, 2,6-dihydroxybenzoate decarboxylase, found in organisms like Rhizobium sporomusa and Agrobacterium tumefaciens, can catalyze the regioselective carboxylation of resorcinol (1,3-dihydroxybenzene) to form 2,6-dihydroxybenzoic acid. mdpi.comnih.govresearchgate.net
This enzymatic reaction is highly specific and operates under mild conditions, offering a green alternative to traditional chemical synthesis which often produces a mixture of isomers. mdpi.comnih.gov The process can be optimized by using gaseous CO₂ and implementing in situ product removal to drive the reaction equilibrium towards the carboxylated product, achieving yields above 80%. nih.govnih.gov Once the 2,6-dihydroxybenzoic acid is produced, it can be esterified to this compound using methods described below.
Catalytic Systems in Esterification
The final step in producing this compound from its corresponding carboxylic acid is esterification. This reaction is typically acid-catalyzed and can be performed using either homogeneous or heterogeneous systems.
Homogeneous Catalysis (e.g., Sulfuric Acid)
Fischer-Speier esterification is the most common method for this transformation, employing a strong acid catalyst in the liquid phase. tuhh.de Concentrated sulfuric acid (H₂SO₄) is a widely used and effective homogeneous catalyst for this purpose. rsc.orgscispace.com
The general procedure involves refluxing a solution of 2,6-dihydroxybenzoic acid and an excess of ethanol in the presence of a catalytic amount of sulfuric acid. scispace.com The reaction is an equilibrium process, and using excess alcohol helps to shift the equilibrium towards the formation of the ester product. After the reaction is complete, a workup procedure is required to neutralize the acid catalyst and remove unreacted starting materials. scispace.com A similar procedure is documented for the synthesis of Ethyl 2,6-dimethoxybenzoate, where 2,6-dimethoxybenzoic acid is refluxed with absolute ethanol and a catalytic amount of sulfuric acid, resulting in an excellent yield. nih.gov
| Catalyst System | Reactants | Key Conditions | Advantages | Disadvantages |
| Homogeneous | 2,6-dihydroxybenzoic acid, Ethanol, Sulfuric Acid | Reflux temperature, Excess ethanol | High reaction rates, Good catalyst-substrate contact | Difficult catalyst separation, Corrosion issues, Waste generation |
Heterogeneous Catalysis
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily concerning ease of separation and reusability, which leads to more environmentally friendly and cost-effective processes. researchgate.netnih.gov In this system, the catalyst is in a different phase (typically solid) from the reactants (liquid).
For the esterification of benzoic acids, several types of solid acid catalysts have been investigated:
Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are effective solid acid catalysts for esterification. researchgate.netrsc.org
Zeolites: These microporous aluminosilicate (B74896) minerals (e.g., H-ZSM-5, H-beta) can act as shape-selective acid catalysts, although their small pore size can be a limitation for larger molecules. nih.gov
Supported Acids: Protic acids can be immobilized on solid supports. Examples include tungstic acid on silica (B1680970) (H₂WO₄/SiO₂) and sulfuric acid on gamma-alumina (γ-Al₂O₃/SO₄), which have shown good performance in esterification reactions. nih.gov
These catalysts function by providing acidic sites on their surface where the esterification reaction can occur, avoiding the need for a corrosive, soluble acid in the reaction mixture. researchgate.net
| Catalyst Type | Example | Key Features |
| Ion-Exchange Resin | Amberlyst-15 | Sulfonic acid groups on a polymer backbone. researchgate.netrsc.org |
| Zeolite | H-ZSM-5 | Crystalline aluminosilicate with a defined pore structure. nih.gov |
| Supported Acid | γ-Al₂O₃/SO₄ | Sulfated metal oxide providing strong acid sites. |
Lewis Acid Catalysis
The synthesis of this compound can be effectively achieved through Fischer-Speier esterification, a reaction that is catalyzed by either Brønsted or Lewis acids. researchgate.net The role of the acid catalyst is to protonate the carbonyl group of 2,6-dihydroxybenzoic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. While traditional methods often employ Brønsted acids like sulfuric acid (H₂SO₄), various Lewis acids have also been explored for their catalytic activity in esterification reactions. researchgate.netuwindsor.ca
Lewis acids, such as metal halides (e.g., AlCl₃, ZnCl₂, FeCl₃) and metal triflates (e.g., Sc(OTf)₃), can activate the carboxylic acid for esterification. science.govresearchgate.net For instance, in related syntheses, AlCl₃ has been noted to form Lewis acid-base adducts that can influence the reaction pathway. The choice of Lewis acid can impact reaction rates and yields, with some studies on other esterifications showing high catalytic activities for salts of metals like zinc. beilstein-journals.org In the context of producing fatty acid ethyl esters (biodiesel), various Lewis acids including SnCl₂, FeCl₃, ZnCl₂, AlCl₃, and NbCl₅ have been investigated, with ZnCl₂ demonstrating high performance. rdd.edu.iq
The selection of the catalyst is a critical parameter in optimizing the synthesis of this compound. While a direct comparative study of various Lewis acids for this specific ester is not extensively documented in the reviewed literature, the general principles of Lewis acid catalysis in esterification provide a solid foundation for methodological development. The table below summarizes various acid catalysts used in esterification reactions, providing a basis for selecting a suitable catalyst for the synthesis of this compound.
Table 1: Overview of Acid Catalysts in Esterification Reactions
| Catalyst Type | Specific Catalyst | Substrate(s) | Key Findings |
|---|---|---|---|
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | 2,6-Dihydroxybenzoic Acid / Methanol | A common and effective catalyst for Fischer esterification of this class of compounds. uwindsor.ca |
| Lewis Acid | Aluminum Chloride (AlCl₃) | 2,6-Dimethoxybenzoyl chloride | Implicated in forming Lewis acid-base adducts. |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Carbonyl compounds | Shows good catalytic activity in related reactions. beilstein-journals.org |
| Lewis Acid | Hafnium(IV) and Zirconium(IV) salts | Various carboxylic acids and alcohols | Effective for direct ester condensation. researchgate.net |
| Lewis Acid | Trimethylsilyl triflate | Carbonitriles and alcohols | Effective in Pinner reactions to produce esters. uobaghdad.edu.iq |
| Solid Acid Catalyst | Phosphoric acid modified Montmorillonite (B579905) K10 | Substituted benzoic acids | An efficient and reusable catalyst for esterification. |
Reaction Mechanism Elucidation
Kinetic Studies of Esterification Reactions
The esterification of carboxylic acids, such as 2,6-dihydroxybenzoic acid, with alcohols is a reversible reaction. The kinetics of this reaction are typically studied to understand the reaction rate and the factors that influence it. Generally, under acidic catalysis, the reaction follows a second-order kinetic model, being first order with respect to the carboxylic acid and first order with respect to the alcohol.
Kinetic studies on the esterification of acetic acid with ethanol have shown that the reaction rate constant increases with temperature. researchgate.netusm.my However, as the reaction is exothermic, higher temperatures can also favor the reverse hydrolysis reaction, thus affecting the equilibrium conversion. researchgate.net For instance, in one study, the maximum conversion of approximately 80% was achieved at 60°C with a 10:1 molar ratio of ethanol to acetic acid. researchgate.netusm.my The use of an excess of the alcohol is a common strategy to drive the equilibrium towards the formation of the ester. researchgate.net
Thermodynamic Considerations for Yield Optimization
The synthesis of this compound via Fischer esterification is an equilibrium-limited process. researchgate.net The position of the equilibrium is governed by the thermodynamic parameters of the reaction, namely the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. To maximize the yield of the ester, the equilibrium must be shifted towards the product side.
According to Le Chatelier's principle, this can be achieved by several means:
Using an excess of one reactant: In the esterification of 2,6-dihydroxybenzoic acid, ethanol is typically used in large excess to drive the reaction forward. uwindsor.ca
Removal of a product: The removal of water as it is formed is a highly effective method to shift the equilibrium. This can be done by azeotropic distillation or by using a dehydrating agent.
The esterification reaction is generally slightly exothermic. researchgate.net Thermodynamic studies of the esterification of levulinic acid with 1-butene, for example, determined the enthalpy and entropy changes of the reaction, which are crucial for understanding the temperature dependence of the equilibrium constant. ed.gov For the synthesis of this compound, a detailed thermodynamic analysis would provide valuable insights for optimizing the reaction temperature and pressure to achieve the highest possible yield. While specific thermodynamic data for this reaction was not found, a study on the formation of cocrystals of 2,6-dihydroxybenzoic acid has been conducted, indicating interest in the thermodynamic properties of this compound. researchgate.net
Advanced Synthetic Techniques
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgtcichemicals.commdpi.com The application of microwave irradiation in the synthesis of this compound can offer significant advantages. In a related study, the microwave-assisted synthesis of adducts of acyclovir (B1169) with 2,6-dihydroxybenzoic acid was successfully demonstrated. uobaghdad.edu.iq
The benefits of microwave heating stem from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. For esterification reactions, which are often equilibrium-limited, the rapid heating can help to quickly reach the optimal reaction temperature. In a study on the microwave-assisted esterification of a substituted benzoic acid, it was found that the yield of the ester increased significantly with an increase in temperature from 110°C to 130°C under sealed-vessel conditions. acs.org
The table below presents a summary of findings from a study on microwave-assisted esterification of a substituted benzoic acid, which can be indicative of the potential of this technique for the synthesis of this compound. acs.org
Table 2: Microwave-Assisted Esterification of 4-fluoro-3-nitrobenzoic acid
| Alcohol | Temperature (°C) | Irradiation Time (min) | Yield (%) |
|---|---|---|---|
| Methanol | 130 | 15 (3 x 5) | 77 |
| Ethanol | 130 | 15 (3 x 5) | 74 |
| Propanol | 130 | 15 (3 x 5) | 83 |
| Butanol | 130 | 15 (3 x 5) | 98 |
| sec-Butanol | 130 | 15 (3 x 5) | 38 |
| tert-Butanol | 130 | 15 (3 x 5) | 1 |
Source: Hamzah, A. S., et al. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. acs.org
Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods for the production of chemicals. In the context of this compound synthesis, this involves the use of greener catalysts and solvents.
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents due to their negligible vapor pressure, which reduces air pollution. They can also act as catalysts. Acidic ionic liquids, for example, can catalyze esterification reactions, offering the advantage of being easily separable from the reaction mixture and potentially recyclable. The use of Brønsted acidic ionic liquids has been explored for the synthesis of salicylates, showing high catalytic efficiency. uwindsor.ca
Solid Acid Catalysts: The use of heterogeneous solid acid catalysts is another important green chemistry approach. These catalysts, such as phosphoric acid-modified montmorillonite K10 clay, offer several advantages over traditional homogeneous acid catalysts like sulfuric acid. They are generally less corrosive, easier to handle, and can be easily separated from the reaction mixture by simple filtration and reused, which simplifies the work-up procedure and reduces waste.
The development of green synthetic routes for this compound is an active area of research, with the aim of making the production process more sustainable and economically viable.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for determining the structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, various spectroscopic methods offer specific information about its functional groups and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are particularly crucial for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a related compound, levofloxacin-2,6-dihydroxybenzoic acid in D₂O, the protons of the 2,6-dihydroxybenzoate (B8749050) moiety exhibit distinct signals. mdpi.com The aromatic protons typically appear in a specific region of the spectrum, and their splitting patterns provide information about their neighboring protons. The protons of the ethyl group also show characteristic signals, with the methylene (B1212753) (-CH₂) protons appearing at a different chemical shift than the methyl (-CH₃) protons due to their different electronic environments.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For a similar compound, 3,4-dihydroxybenzoic acid purified from Terminalia nigrovenulosa bark, the carbon atoms of the benzene (B151609) ring and the carboxyl group show distinct peaks. researchgate.net In ethyl 2,6-dihydroxybenzoate, the carbonyl carbon of the ester group, the aromatic carbons, and the carbons of the ethyl group would each resonate at characteristic chemical shifts. libretexts.org The chemical shifts are influenced by the electron-withdrawing effects of the hydroxyl and ester functional groups. libretexts.org
| Nucleus | Chemical Shift (ppm) Range (Predicted) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~6.0-7.5 | m | Aromatic Protons |
| ¹H | ~4.3 | q | -OCH₂CH₃ |
| ¹H | ~1.3 | t | -OCH₂CH₃ |
| ¹³C | ~170 | s | C=O (Ester) |
| ¹³C | ~150-160 | s | C-OH (Aromatic) |
| ¹³C | ~105-130 | d | Aromatic CH |
| ¹³C | ~100 | s | Aromatic C-C=O |
| ¹³C | ~60 | t | -OCH₂CH₃ |
| ¹³C | ~14 | q | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an ester typically shows a characteristic pattern of three strong absorption bands. spectroscopyonline.com
For this compound, the key vibrational bands observed in its IR spectrum include:
O-H Stretching: A broad band in the region of 3300-2500 cm⁻¹ corresponding to the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding. libretexts.org
C=O Stretching: A strong, sharp peak between 1750-1735 cm⁻¹ characteristic of the carbonyl group (C=O) in a saturated ester. spectroscopyonline.comlibretexts.org
C-O Stretching: Two distinct, intense bands are typically observed for the C-O bonds of an ester group in the 1300-1000 cm⁻¹ region. spectroscopyonline.com
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (H-bonded) | 3300-2500 | Strong, Broad |
| C=O Stretch (Ester) | 1750-1735 | Strong, Sharp |
| C-O Stretch | 1300-1000 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (182.17 g/mol ). sigmaaldrich.cnuni.lu Fragmentation patterns can reveal the loss of specific groups, such as the ethoxy group (-OCH₂CH₃) or the carboxyl group (-COOCH₂CH₃), providing further structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. A study on the complex formation between uranium(VI) and 2,6-dihydroxybenzoate showed characteristic absorbance changes in the UV-Vis spectrum. researchgate.net this compound, containing a substituted benzene ring, is expected to exhibit absorption maxima in the UV region, which can be influenced by the solvent and the pH of the solution. nih.gov These absorptions are due to π → π* electronic transitions within the aromatic system.
Crystallographic Analysis
Crystallographic analysis, particularly single crystal X-ray diffraction, provides the most definitive three-dimensional structural information for a crystalline solid.
Single Crystal X-ray Diffraction (SCXRD)
Single Crystal X-ray Diffraction (SCXRD) has been instrumental in unambiguously confirming the molecular structure of derivatives and salts of 2,6-dihydroxybenzoic acid. thieme-connect.comiucr.orgacs.orgrsc.orgnih.gov For instance, the crystal structure of 2-phenylthis compound was determined by this method. thieme-connect.comnih.gov Similarly, studies on salts of 2,6-dihydroxybenzoic acid with various alkaloids and active pharmaceutical ingredients have utilized SCXRD to confirm proton transfer and elucidate the intricate hydrogen bonding networks. iucr.orgacs.org
While the specific crystallographic data for this compound is not detailed in the provided search results, a study on the related compound ethyl 2,6-dimethoxybenzoate revealed that it crystallizes in the triclinic space group P-1. oalib.com This suggests that this compound, when crystallized, would also form a well-defined crystal lattice. An SCXRD analysis would provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonds involving the hydroxyl groups and the ester carbonyl group, which are crucial for understanding its solid-state packing and physical properties.
| Crystallographic Parameter | Typical Information Obtained |
|---|---|
| Crystal System | e.g., Monoclinic, Triclinic, Orthorhombic |
| Space Group | Describes the symmetry of the crystal |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |
| Bond Lengths and Angles | Precise intramolecular distances and angles |
| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions |
Determination of Unit Cell Parameters
The foundational step in crystal structure analysis is the determination of the unit cell parameters. For this compound, the crystal system has been identified as monoclinic. researchgate.net The specific dimensions of the unit cell are detailed in the table below. researchgate.net
| Parameter | Value |
| a | 5.4084(5) Å |
| b | 5.2240(7) Å |
| c | 22.986(4) Å |
| β | 94.69(3)° |
| Volume | 647.27(16) ų |
| Z | 4 |
A comprehensive table of the unit cell parameters for this compound.
Space Group Determination
The arrangement of molecules within the crystal lattice is described by its space group. For this compound, the determined space group is P21/c. researchgate.net This designation provides crucial information about the symmetry elements present in the crystal structure.
Molecular Conformation in the Solid State
In the solid state, the carboxyl group of the this compound molecule adopts an anti-conformation. researchgate.net This conformation is stabilized by an intramolecular hydrogen bond involving the carboxylic hydroxyl group acting as a donor. researchgate.net The two hydroxyl groups on the benzoate (B1203000) anion are also involved in two intramolecular O-H···O hydrogen bonds. researchgate.netiucr.org
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound is stabilized by a network of intermolecular interactions. The acid molecules crystallize as hydrogen-bonded carboxylic dimers. researchgate.net These dimers then pack to form a herringbone motif, a pattern typically observed in polycyclic aromatic compounds. researchgate.net
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of crystalline materials. It provides a unique "fingerprint" for a given crystalline solid. farmaceut.orgresearchgate.net The PXRD pattern of a substance can be used for phase identification and to confirm the formation of new crystalline phases, such as in the synthesis of molecular salts or cocrystals involving 2,6-dihydroxybenzoic acid. researchgate.netiucr.orgacs.orgresearchgate.net For instance, PXRD has been utilized to confirm the formation of novel salts of 2,6-dihydroxybenzoic acid with various alkaloids and other active pharmaceutical ingredients. researchgate.netiucr.orgacs.org
Computational Chemistry and Molecular Modeling
To complement experimental findings, computational methods are employed to investigate the electronic structure and properties of this compound.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. abinit.orgarxiv.org DFT calculations have been employed to substantiate the features observed in the crystal structures of derivatives and complexes of 2,6-dihydroxybenzoic acid. researchgate.net These calculations can provide insights into molecular geometries, vibrational frequencies, and electronic properties. chemrxiv.org For example, DFT has been used to study proton transfer and photophysical properties of dihydroxybenzoic acid derivatives, helping to understand their behavior in various applications. chemrxiv.org Computational studies, including DFT, have also been used to investigate the conformational preferences of related resorcinarene (B1253557) macrocycles. mdpi.com
Geometry Optimization
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this is typically achieved using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost. arxiv.org
Researchers often employ hybrid DFT functionals, such as APF-D or B3LYP, combined with a basis set like 6-311++G(d,p). acs.orgnih.gov The APF-D method is noted for its accuracy in determining molecular geometry, particularly for systems with hydrogen bonds. iucr.org The process usually starts with an initial geometry, which can be derived from experimental data like X-ray crystallography of related compounds, and iteratively adjusts atomic positions to minimize the total energy of the system. acs.org The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. A crucial feature in the optimized geometry of this compound is the presence of strong intramolecular hydrogen bonds between the two hydroxyl groups and the carbonyl oxygen of the ester group, which significantly influences the planarity and stability of the molecule. iucr.orgmdpi.com
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-C (aromatic) | Bond length within the benzene ring | 1.39 - 1.41 Å |
| C-O (hydroxyl) | Bond length of the phenolic hydroxyl group | 1.36 Å |
| C=O (carbonyl) | Bond length of the ester carbonyl group | 1.25 Å |
| C-O (ester) | Bond length of the ester single bond | 1.35 Å |
| O-C-C (ring) | Bond angle of the hydroxyl group to the ring | ~120° |
| O=C-O (ester) | Bond angle within the ester group | ~123° |
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum and to predict its infrared (IR) spectrum. nih.gov This calculation involves computing the second derivatives of the energy with respect to atomic displacements. A stable structure will have all real (positive) vibrational frequencies. acs.org
These theoretical calculations are invaluable for interpreting experimental FT-IR spectra. nih.gov By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific atomic motions, such as stretching, bending, or torsional vibrations. acs.org For this compound, key vibrational modes include the O-H stretching of the hydroxyl groups, the C=O stretching of the ester, and various C-C and C-O stretching and bending modes within the aromatic ring and ester functional group. The intramolecular hydrogen bonds cause a significant redshift (lowering of frequency) in the O-H stretching bands compared to free hydroxyl groups.
| Vibrational Mode | Description of Motion | Calculated Frequency Range (cm⁻¹) |
|---|---|---|
| ν(O-H) | Hydroxyl group stretching (intramolecularly H-bonded) | 3200 - 3400 |
| ν(C-H) | Aromatic C-H stretching | 3000 - 3100 |
| ν(C=O) | Ester carbonyl stretching | 1650 - 1680 |
| ν(C-C) | Aromatic ring stretching | 1450 - 1600 |
| δ(CH₂) | Methylene group scissoring (in ethyl group) | 1445 - 1460 |
| ν(C-O) | Ester C-O stretching | 1250 - 1300 |
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational flexibility are the rotation of the ethyl group and the orientation of the hydroxyl groups. The collection of all possible conformers and the energy barriers between them constitutes the molecule's potential energy landscape. nih.gov
Computational methods can be used to explore this landscape, identifying low-energy conformers and the transition states that connect them. acs.orgnih.gov This analysis is crucial for understanding polymorphism—the ability of a compound to exist in multiple crystal forms—as different conformers may pack into different crystal lattices. researchgate.net The stability of each conformer is heavily influenced by the intramolecular hydrogen bonding network. The most stable conformer is typically the one that maximizes these favorable interactions. The crystal energy landscape, which considers both the intramolecular energy of the conformer and the intermolecular energy of the crystal packing, can be computationally predicted to identify thermodynamically accessible polymorphs. acs.orgnih.gov
| Conformer ID | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Conf-1 (Global Minimum) | Planar, dual intramolecular H-bonds to carbonyl oxygen | 0.00 |
| Conf-2 | Rotation of ethyl group, H-bonds maintained | +1.5 |
| Conf-3 | One H-bond broken due to hydroxyl rotation | +4.0 |
| Conf-4 | Non-planar ester group, weakened H-bonds | +5.5 |
Molecular Dynamics Simulations
While geometry optimization and frequency analysis describe a static molecule at 0 K, molecular dynamics (MD) simulations provide insight into the behavior of a molecule at finite temperatures, including its movements and interactions with its environment (e.g., a solvent). ump.edu.my MD simulations model the motion of individual atoms over time by solving Newton's equations of motion. ump.edu.my
For this compound, MD simulations can be used to study its behavior in solution. Such studies, often performed on the parent 2,6-dihydroxybenzoic acid, use force fields like COMPASS to define the potential energy of the system. ump.edu.my The simulation tracks the trajectory of all atoms, allowing for the analysis of intermolecular interactions, such as hydrogen bonding between the solute and solvent molecules. researchgate.net Key outputs include the radial distribution function (rdf), which gives the probability of finding a solvent atom at a certain distance from a solute atom. researchgate.netump.edu.my This analysis can reveal how the solvent structures itself around the molecule and which functional groups are most involved in solvation, which is critical for understanding crystallization processes. ump.edu.my
| Atom Pair | rdf Peak Distance (Å) | Interpretation |
|---|---|---|
| Hydroxyl O -- Ethanol H | ~1.8 | Strong hydrogen bond (solute as H-acceptor) |
| Hydroxyl H -- Ethanol O | ~1.9 | Strong hydrogen bond (solute as H-donor) |
| Carbonyl O -- Ethanol H | ~2.0 | Hydrogen bond to ester carbonyl |
| Aromatic Ring C -- Ethanol C | ~3.5 | van der Waals / hydrophobic interactions |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for the analytical assessment of ethyl 2,6-dihydroxybenzoate (B8749050). The selection of a specific technique is contingent on the analytical objective, whether it be purity determination, quantification in a complex sample, or preliminary qualitative screening.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like ethyl 2,6-dihydroxybenzoate. It offers high resolution, accuracy, and sensitivity. The separation of dihydroxybenzoic acid isomers, the parent acids of the ester, has been successfully achieved using HPLC, demonstrating the technique's suitability for this class of compounds. oup.comsielc.com
Developing an HPLC method for the purity assessment of this compound involves the systematic optimization of several parameters to ensure that the main compound is effectively separated from any process-related impurities, starting materials (e.g., 2,6-dihydroxybenzoic acid), or degradation products.
The process typically begins with selecting an appropriate stationary phase, most commonly a reversed-phase column such as a C18. nih.gov The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, often acidified with formic, phosphoric, or trifluoroacetic acid to ensure good peak shape for phenolic compounds. sielc.comnih.govupb.ro
A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities. nih.govnih.gov Key parameters that are optimized during method development include the gradient profile, flow rate, column temperature, and injection volume. nih.govlongdom.org Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, often around 250 nm for benzoic acid derivatives. sielc.com The final method must be validated according to ICH guidelines, assessing characteristics such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. ich.orgeuropa.eujptcp.com
Table 1: Illustrative HPLC Parameters for Purity Assessment
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm) nih.gov | Provides hydrophobic stationary phase for separation. |
| Mobile Phase A | 0.1% Formic Acid in Water vu.edu.au | Aqueous component of the mobile phase; acid suppresses ionization. |
| Mobile Phase B | Acetonitrile nih.gov | Organic modifier to elute compounds from the column. |
| Elution Mode | Gradient | Allows for separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min nih.gov | Controls the speed of the separation and analysis time. |
| Column Temperature | 30-40 °C nih.govlongdom.org | Affects viscosity and selectivity, optimizing peak shape. |
| Detection | UV at 254 nm rsc.org | Monitors the eluent for UV-absorbing compounds. |
| Injection Volume | 10 µL nih.gov | The volume of the sample introduced into the system. |
Quantifying this compound in complex matrices, such as biological fluids, plant extracts, or commercial formulations, requires a method that is not only accurate and precise but also selective enough to avoid interference from other matrix components. unipi.it Sample preparation is a critical first step and may involve techniques like liquid-liquid extraction, solid-phase extraction (SPE), or simple filtration to remove interfering substances and concentrate the analyte. longdom.orgvu.edu.au
For quantification, an external standard calibration curve is typically constructed. nih.gov This involves preparing a series of standard solutions of known concentrations of pure this compound. These standards are analyzed, and a calibration curve is generated by plotting the peak area against the concentration. The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the linear regression of the calibration curve. nih.gov Method validation for quantification includes determining the limit of detection (LOD) and limit of quantification (LOQ), which define the sensitivity of the method. unipi.it
For unambiguous identification and highly sensitive quantification, HPLC can be coupled with a mass spectrometer (LC-MS). ekb.eg This hyphenated technique combines the powerful separation capabilities of HPLC with the mass analysis accuracy of MS. ekb.eg Electrospray ionization (ESI) is a common interface used for phenolic compounds, often operated in negative ion mode, which detects the deprotonated molecule [M-H]⁻. nih.govekb.eg
LC-MS provides molecular weight information, which serves as a strong confirmation of the compound's identity. Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. vu.edu.aunih.gov This technique is exceptionally selective and is the gold standard for quantifying analytes at very low concentrations in highly complex matrices due to its ability to filter out background noise. vu.edu.auafsu.edu.tr
Table 2: Typical LC-MS/MS Parameters for Quantification
| Parameter | Typical Setting | Function |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | Generates charged ions from the analyte for MS detection. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) vu.edu.au | Provides high selectivity and sensitivity by monitoring a specific parent-to-daughter ion transition. |
| Parent Ion [M-H]⁻ | m/z 181.05 | Mass-to-charge ratio of the deprotonated this compound molecule. |
| Fragment Ion | e.g., m/z 137.02 | A characteristic fragment resulting from the collision-induced dissociation of the parent ion (loss of C2H4O). |
| Drying Gas | Nitrogen | Aids in desolvation of the ESI droplets. |
| Collision Gas | Argon or Nitrogen nih.gov | Used to induce fragmentation in the collision cell for MS/MS. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry for definitive identification and quantification. thepharmajournal.com For polar compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability. nih.gov This often involves converting the hydroxyl groups into less polar silyl ethers using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which ionizes them (typically via electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio. gcms.cz The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for confident identification. gcms.czgcms.cz GC-MS is highly sensitive and specific, making it suitable for the analysis of trace components in complex mixtures. nih.gov
Thin Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction, screening for the presence of a compound, or assessing the purity of a sample. merckmillipore.comumich.edu The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. umich.edurjpbcs.com
The plate is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase). umich.edu By capillary action, the mobile phase moves up the plate, and the components of the sample mixture are separated based on their differential affinity for the stationary and mobile phases. umich.edu Both normal-phase (polar stationary phase) and reversed-phase (nonpolar stationary phase) TLC can be employed for the separation of benzoic acid derivatives. researchgate.netopenaccesspub.org
After development, the separated spots are visualized. Since this compound contains a chromophore, it can be readily visualized under UV light (typically at 254 nm) as a dark spot on a fluorescent background. openaccesspub.org The position of the spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. umich.edu
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,6-dihydroxybenzoic acid |
| Acetonitrile |
| Methanol |
| Formic Acid |
| Phosphoric Acid |
| Trifluoroacetic Acid |
| Nitrogen |
| Argon |
High-Performance Liquid Chromatography (HPLC)
Electrochemical Methods
Electrochemical methods are powerful tools for investigating the redox behavior of electroactive species like this compound. These techniques measure the potential, charge, or current to determine the concentration of an analyte or to characterize its chemical reactivity. ethz.chsaylor.org The presence of the hydroxyl groups on the aromatic ring makes this compound susceptible to electrochemical oxidation.
Hyphenated Techniques
Hyphenated techniques involve the coupling of a separation technique with a spectroscopic or other detection method, providing a more comprehensive analysis of a sample. These methods are instrumental in modern analytical chemistry for the characterization of complex mixtures and pure compounds.
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is valuable for determining the thermal stability and decomposition profile of a compound. When TGA is coupled with other analytical techniques, such as Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS), it allows for the identification of the gaseous products evolved during thermal decomposition.
While specific TGA data for this compound is not widely published, studies on the related compound, 2,6-dihydroxybenzoic acid, provide an indication of its thermal behavior. A study on hydroxybenzoic acid derivatives showed that 2,6-dihydroxybenzoic acid undergoes vaporization without evidence of thermal decomposition under the experimental conditions. researchgate.net The vaporization enthalpy for this compound was determined using TGA. researchgate.net
Below is a hypothetical data table illustrating the kind of information that could be obtained from a TGA analysis of a compound like this compound, based on typical analyses of similar aromatic esters.
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 150 - 250 | ~ 100% | Vaporization/Decomposition |
This table is illustrative and based on the expected behavior of similar compounds. Actual values for this compound would need to be determined experimentally.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. nih.gov DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. researchgate.netosti.gov
For this compound, DSC can provide information on its melting point and enthalpy of fusion. This data is critical for purity assessment and understanding the physical state of the compound. A study on various disubstituted benzoic acids, including 2,6-dihydroxybenzoic acid, utilized simultaneous TG/DSC to evaluate their thermal properties. researchgate.net The melting point of 2,6-dihydroxybenzoic acid is reported to be around 165 °C (with decomposition). sigmaaldrich.com
The following interactive data table presents typical data that would be obtained from a DSC analysis of a crystalline organic compound like this compound.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | Value | Value | Value |
This table is a template for experimental data. The values would be specific to this compound and would need to be determined through DSC analysis.
Biological and Biomedical Research Applications
Pharmacological Activities and Mechanisms of Action
A comprehensive review of scientific databases yields no specific studies on the pharmacological activities of Ethyl 2,6-dihydroxybenzoate (B8749050) itself. Research has instead focused on related molecules.
Lipid-Lowering Activity
There is no available scientific literature detailing the lipid-lowering activity of Ethyl 2,6-dihydroxybenzoate.
In Vitro Assays (e.g., Hep G2 Cells)
No studies were found that specifically investigate the effects of this compound on lipid accumulation or metabolism in HepG2 cells. Research on isomers, such as Ethyl 2,4,6-trihydroxybenzoate, has shown that it does not induce lipid accumulation in HepG2 cells. nih.govresearchgate.net Another isomer, 2,5-dihydroxybenzoic acid, has been shown to reduce oleic acid-induced lipid accumulation in these cells. nih.gov However, these findings cannot be directly attributed to this compound due to differences in chemical structure.
Structure-Activity Relationship (SAR) Studies for Lipid Metabolism
In the absence of primary research on the lipid-lowering effects of this compound, no structure-activity relationship (SAR) studies concerning its role in lipid metabolism have been published.
Antimicrobial Properties
Direct research on the antimicrobial properties of this compound is not present in the available literature. Studies have been conducted on its parent acid and other isomers.
Antifungal Activity
There are no published studies specifically examining the antifungal activity of this compound.
DNA-Binding and Cleaving Ability
The interaction of small molecules with DNA can lead to binding or cleavage, which are critical mechanisms for the therapeutic action of many anti-tumor agents. nih.govsciepub.com These interactions can occur through non-covalent modes, such as intercalation between base pairs, or through covalent binding. nih.govsciepub.com Some compounds can also induce DNA cleavage, often through the generation of reactive oxygen species (ROS) in the presence of cofactors like metal ions. nih.govresearchgate.net
Research on dihydroxybenzene derivatives, such as 5-alkylresorcinols, has shown that they can effect Cu(II)-dependent DNA strand scission. researchgate.net The proposed mechanism involves an initial oxygenation of the benzene (B151609) ring, particularly at an alkaline pH, which leads to the formation of trihydroxylated benzene intermediates. researchgate.net These intermediates can then reduce Cu²⁺, leading to the formation of ROS like the hydroxyl radical (•OH), which ultimately causes the cleavage of the DNA strands. researchgate.net Although direct studies on the DNA-binding and cleaving ability of this compound are not prominent, its core structure as a dihydroxybenzoic acid derivative suggests a potential for similar activity. The presence of the two hydroxyl groups on the benzene ring could facilitate interactions with metal ions and subsequent redox cycling to generate species capable of DNA damage.
Cytotoxic Activity in Cancer Cell Lines
The evaluation of a compound's cytotoxic effect on cancer cell lines is a fundamental step in the discovery of new anticancer agents. This is often assessed using assays like the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. als-journal.com
A study investigating the cytotoxic effects of various compounds isolated from Ifloga spicata tested a closely related compound, methyl dihydroxybenzoate, against the human liver cancer cell line HepG-2. nih.gov The results showed that methyl dihydroxybenzoate exhibited modest cytotoxic activity. nih.gov Given the structural similarity between the methyl and ethyl esters of dihydroxybenzoic acid, it is plausible that this compound could exhibit comparable cytotoxic properties. The ester group and the dihydroxy substitution pattern are key features that would contribute to its biological activity.
| Compound | Cell Line | IC₅₀ (µg/mL) | Activity Level |
|---|---|---|---|
| Methyl dihydroxybenzoate | HepG-2 | 25.66 | Modest nih.gov |
Structure-Activity Relationship (SAR) Studies
Influence of Ester Moiety on Bioactivity
The ester moiety in a phenolic compound can significantly modulate its biological activity compared to the parent carboxylic acid. Esterification of the carboxyl group, converting 2,6-dihydroxybenzoic acid to this compound, alters several physicochemical properties such as lipophilicity, steric hindrance, and electronic distribution. These changes can, in turn, affect the compound's antioxidant capacity and other biological effects.
Role of Hydroxyl Groups in Pharmacological Effects
The number and position of hydroxyl (-OH) groups on the benzene ring are paramount in determining the pharmacological effects of phenolic compounds, particularly their antioxidant activity. nih.govwiserpub.com For dihydroxybenzoic acid derivatives, the presence of two hydroxyl groups is a critical structural feature. wiserpub.com
Structure-activity relationship studies have consistently shown that the antioxidant capacity is not merely dependent on the number of hydroxyl groups but is strongly influenced by their relative positions. wiserpub.comnih.gov The presence of hydroxyl groups in an ortho or para position to each other often leads to higher antioxidant activity. nih.gov This arrangement can stabilize the resulting phenoxyl radical through resonance or intramolecular hydrogen bonding. The antioxidant mechanism for these compounds often involves the release of an electron from the hydroxyl groups, a process that is easier when the molecule has strong electron-donor characteristics. wiserpub.com Therefore, the two hydroxyl groups in this compound are the primary functional groups responsible for its potential antioxidant and related pharmacological effects.
Derivatization for Enhanced Bioactivity and Selectivity
No specific studies detailing the derivatization of this compound to enhance its biological activity or selectivity were identified in the available literature. Research on the chemical modification of this specific molecule to improve its therapeutic properties has not been published. While derivatization is a common strategy in medicinal chemistry to optimize lead compounds, this approach has not been documented for this compound.
Pharmacokinetics and Pharmacodynamics (Computational and In Vitro Studies)
There are no available molecular docking studies that specifically investigate the ligand-protein interactions of this compound. Computational research to predict its binding affinity and interaction modes with specific biological targets, such as enzymes or receptors, has not been reported. While studies exist for other benzoate (B1203000) derivatives, data for the 2,6-dihydroxy isomer is absent.
Information regarding the cellular uptake and metabolic pathways of this compound in in vitro models is not available in published research. Studies using cell lines or microsomal preparations to determine how this compound is absorbed, distributed, and biotransformed at a cellular level have not been documented.
There is no scientific literature describing the use of this compound within drug delivery systems for any application, including bone regeneration. In contrast, research has been conducted on its isomers, such as ethyl-2,5-dihydroxybenzoate and ethyl-3,4-dihydroxybenzoate, which have been incorporated into implant coatings and other carriers to promote bone healing. nih.govresearchgate.netnih.gov However, similar applications for this compound have not been explored in the available research.
Table of Compounds
As no specific research on this compound or its derivatives was found for the requested topics, a table of compounds is not applicable.
Supramolecular Chemistry and Material Science Applications
Cocrystallization Studies
While specific studies on the cocrystallization of Ethyl 2,6-dihydroxybenzoate (B8749050) are not extensively documented, the parent compound, 2,6-dihydroxybenzoic acid, is a widely recognized coformer in the field of crystal engineering. The principles and interactions observed with the parent acid provide a strong foundation for understanding the potential of its ethyl ester derivative in forming multi-component crystalline systems. The primary difference lies in the functional group for supramolecular recognition: the carboxylic acid can form robust acid-heterocycle or acid-amide synthons and engage in salt formation, whereas the ethyl ester relies on different hydrogen bonding patterns.
The parent acid, 2,6-dihydroxybenzoic acid (26DHBA), has been successfully used to form novel molecular salts with the antiviral active pharmaceutical ingredient (API), Acyclovir (B1169) (ACV). Cocrystallization experiments between ACV and 26DHBA have yielded two distinct polymorphic salt forms, designated as Form I and Form II of acyclovirium 2,6-dihydroxybenzoate. scribd.com
The formation of these salts can be selectively controlled by the preparation method. Various techniques have been employed, including solution cocrystallization, slurry conversion, and grinding (neat and liquid-assisted). Notably, the choice of solvent in these methods allows for the selective crystallization of either Form I or Form II. scribd.com Furthermore, microwave-assisted slurry cocrystallization has been shown to be a rapid and efficient method that consistently produces Form II, regardless of the liquid medium used. scribd.com This highlights the tunability of the crystallization process to target specific solid forms of an API.
| Crystallization Method | Solvent/Condition | Resulting Form | Reference |
|---|---|---|---|
| Solution Cocrystallization | Specific appropriate solvents | Form I or Form II (Selective) | scribd.com |
| Slurry Cocrystallization | Specific appropriate solvents | Form I or Form II (Selective) | scribd.com |
| Microwave-Assisted Slurry | Various liquid media | Form II | scribd.com |
A primary motivation for forming pharmaceutical salts and cocrystals is to enhance the physicochemical properties of the parent API. In the case of the Acyclovir salts with 2,6-dihydroxybenzoic acid, significant improvements in both thermal stability and solubility were observed compared to pure Acyclovir.
The thermal stability of the new salt forms was confirmed by thermal analysis. Form I is stable up to 183 °C, while Form II is stable up to 176 °C, demonstrating their robustness at elevated temperatures. scribd.com Crucially, both salt forms exhibited enhanced aqueous solubility compared to the pure drug, a property that is often correlated with improved bioavailability. scribd.com
| Compound | Thermal Stability (Decomposition Temp.) | Solubility | Reference |
|---|---|---|---|
| Acyclovir (ACV) | Lower than salts | Baseline | scribd.com |
| ACV·26DHBA (Form I) | Stable up to 183 °C | Better than pure ACV | scribd.com |
| ACV·26DHBA (Form II) | Stable up to 176 °C | Better than pure ACV | scribd.com |
The crystal structures of multi-component systems are stabilized by a network of non-covalent interactions, primarily hydrogen bonds. In the ionic complexes of Acyclovir and 2,6-dihydroxybenzoic acid, proton transfer occurs from the carboxylic acid to the Acyclovir molecule, and the resulting crystal lattice is stabilized by strong charge-assisted hydrogen bonds and other intermolecular interactions. scribd.com
Studies on other cocrystals involving 2,6-dihydroxybenzoic acid reveal its versatility in forming predictable hydrogen bonding patterns, known as supramolecular synthons. For instance:
In a cocrystal with the drug Ethenzamide, a powerful acid-amide heterosynthon is formed between the carboxylic acid of 26DHBA and the amide group of Ethenzamide. mdpi.com
Cocrystals with Metronidazole feature a variety of hydrogen bonds, including N—H⋯O, O—H⋯N, C—H⋯O, and O—H⋯O interactions, which collectively build a robust three-dimensional supramolecular framework. nih.gov
While Ethyl 2,6-dihydroxybenzoate cannot form the classic carboxylic acid dimer or acid-amide heterosynthons, its two hydroxyl groups and ester carbonyl group are fully capable of participating in extensive hydrogen bonding networks, suggesting its potential as a coformer for neutral APIs.
Applications in Resorcinarene (B1253557) Chemistry
This compound and its close analogues are valuable precursors in the synthesis of resorcinarenes, which are macrocyclic compounds formed by the acid-catalyzed condensation of a resorcinol (B1680541) derivative with an aldehyde. curtin.edu.au These bowl-shaped molecules are of significant interest in supramolecular chemistry for their ability to act as host molecules in molecular recognition and for their use as larger scaffolds for building complex chemical systems. researchgate.net
The synthesis of resorcinarenes bearing functional groups on the aromatic ring, such as an ester, can be challenging because electron-withdrawing groups can deactivate the ring towards the electrophilic aromatic substitution required for macrocyclization. curtin.edu.au Despite this, a straightforward synthetic pathway has been developed for a 2-(carboxymethyl)-resorcinarene using mthis compound, an analogue of the ethyl ester. curtin.edu.au
The synthesis involves a one-pot, acid-catalyzed condensation of the functionalized resorcinol (methyl or this compound) with an aldehyde, such as isovaleraldehyde, typically in ethanol (B145695) with hydrochloric acid as the catalyst. curtin.edu.au The resulting resorcinarene precipitates from the solution and can be purified by recrystallization. This compound itself has been used as a starting material in the synthesis of diester derivatives of oxacalix nih.govarenes, which are structurally related macrocycles.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Outcome | Reference |
|---|---|---|---|---|---|
| Mthis compound | Isovaleraldehyde | HCl | Ethanol | Formation of 2-(carboxymethyl)-resorcin nih.govarene | curtin.edu.au |
Resorcinarenes are conformationally flexible and can exist in several forms, including the common C₄ᵥ symmetric "bowl" or "crown" conformation and less common C₂ᵥ "boat" or C₂ₕ "chair" conformations. researchgate.net The preferred conformation is dictated by the substituents on both the upper (hydroxyl-bearing) and lower (aldehyde-derived) rims of the macrocycle.
In the case of the resorcinarene synthesized from mthis compound, single-crystal X-ray diffraction revealed two unusual structural features. Firstly, the molecule adopts a C₂ symmetric configuration of the isobutyl groups on the lower rim. Secondly, and more significantly, the macrocycle exists in a "pseudochair" conformation rather than the typical bowl shape. curtin.edu.au
This conformational preference is a direct consequence of the electron-withdrawing ester groups at the 2-position. In a typical resorcinarene, the bowl shape is stabilized by a circular array of intramolecular hydrogen bonds between the upper-rim hydroxyl groups. However, the ester functionality interrupts this archetypal hydrogen bonding network. Density Functional Theory (DFT) calculations have shown that the ester groups become better hydrogen bond acceptors than the phenols, forcing each phenol to act solely as a donor and disrupting the circular network, which leads to the more stable chair conformation for this specific substituted resorcinarene. curtin.edu.au
Polymer Materials and Intermediates
The structure of this compound, featuring two hydroxyl groups and an ethyl ester group attached to a benzene (B151609) ring, provides multiple reactive sites for polymerization. The presence of the dihydroxy functionality, in particular, is a common feature in monomers used for step-growth polymerization to produce polyesters, polyethers, and polycarbonates.
Theoretical Polymerization Pathways:
This compound can theoretically participate in polymerization reactions through its hydroxyl groups. For instance, in polycondensation reactions, these hydroxyl groups can react with dicarboxylic acids, diacid chlorides, or phosgene to form polyesters and polycarbonates, respectively. The ester group might also be modified or participate in transesterification reactions under specific catalytic conditions.
The substitution pattern of the hydroxyl groups at the 2 and 6 positions can influence the spatial arrangement and reactivity of the monomer, potentially leading to polymers with unique architectures and properties. The steric hindrance caused by the ortho-ester group could affect the polymerization kinetics and the resulting polymer's molecular weight and microstructure.
Role as a Polymer Intermediate:
Beyond its direct use as a monomer, this compound can serve as a valuable intermediate in the synthesis of more complex monomers. The hydroxyl and ester functionalities can be chemically modified to introduce other reactive groups, thereby creating novel building blocks for polymer synthesis. For example, the hydroxyl groups could be converted to other functional groups that are more suitable for specific polymerization techniques, such as ring-opening polymerization or controlled radical polymerization.
Research Findings and Data:
Currently, there is a notable lack of specific research literature detailing the synthesis and characterization of polymers derived directly from this compound. While extensive research exists on polymers synthesized from other dihydroxybenzoic acid isomers and their derivatives, the 2,6-isomer remains a less explored monomer in polymer chemistry.
The table below summarizes the potential types of polymers that could be synthesized from this compound, based on the reactivity of its functional groups.
| Polymer Type | Potential Co-monomer(s) | Potential Polymerization Method |
| Polyesters | Dicarboxylic acids, Diacid chlorides | Polycondensation |
| Polycarbonates | Phosgene, Diphenyl carbonate | Polycondensation |
| Polyethers | Dihaloalkanes | Williamson ether synthesis |
Further experimental research is necessary to investigate the polymerization behavior of this compound and to characterize the properties of the resulting polymers. Such studies would be crucial in determining its viability for applications in high-performance plastics, liquid crystalline polymers, or other advanced materials. The unique substitution pattern of this monomer may lead to polymers with interesting thermal, mechanical, and optical properties that differ from those derived from more common dihydroxybenzene isomers.
Environmental and Agricultural Research Relevance
Role in Plant Metabolism and Defense Mechanisms
The role of hydroxylated benzoic acids is well-established in plant defense signaling. Salicylic (B10762653) acid (2-hydroxybenzoic acid) is a critical phytohormone that mediates plant immune responses to a wide range of pathogens. frontiersin.org The metabolism of salicylic acid in plants leads to the formation of several dihydroxybenzoic acid (DHBA) isomers, including 2,6-dihydroxybenzoic acid, which is therefore considered a secondary metabolite of salicylic acid. medchemexpress.com
While various DHBA isomers have been directly implicated in plant defense, the specific role of the 2,6-isomer is less pronounced than its relatives. For instance, studies have shown that other isomers, such as 2,5-dihydroxybenzoic acid (gentisic acid) and 2,3-dihydroxybenzoic acid, accumulate in plants following infection by pathogens and are involved in activating defense responses. nih.govapsnet.org In contrast, some research indicates that 2,6-dihydroxybenzoic acid exhibits weak biological activity on its own and may not possess the same defense-inducing capabilities as other isomers. frontiersin.orgmedchemexpress.com One study noted that among several dihydroxybenzoic acids tested, the 2,6-isomer showed very low antioxidant activity. nih.gov
Although its parent acid is part of the broader salicylic acid metabolic network, the specific metabolic function and defense-related role of Ethyl 2,6-dihydroxybenzoate (B8749050) itself within plants are not extensively documented. Its presence would be linked to the metabolic pathways of its parent acid.
Potential as Agrochemical Intermediates
The most significant agricultural relevance of the 2,6-dihydroxybenzoate structure lies in its use as a chemical intermediate. The parent compound, 2,6-dihydroxybenzoic acid, is a crucial building block in the synthesis of several modern, high-potency herbicides. nbinno.comalfachemch.com The unique arrangement of its functional groups makes it an ideal precursor for creating complex herbicidal molecules that are effective in crop protection. nbinno.com
Detailed research and industrial applications have demonstrated the role of 2,6-dihydroxybenzoic acid as the main raw material for a number of important agrochemicals. google.com
Key Herbicides Synthesized from 2,6-Dihydroxybenzoic Acid:
Pyribenzoxim: A post-emergence herbicide used for controlling grass weeds in rice and other crops.
Pyrithiobac-Sodium: An herbicide used to control broadleaf weeds, particularly in cotton.
Bispyribac-Sodium: A broad-spectrum herbicide effective against grasses, sedges, and broadleaf weeds in rice cultivation.
Given that 2,6-dihydroxybenzoic acid is a foundational component for these major herbicides, its direct derivative, Ethyl 2,6-dihydroxybenzoate, holds clear potential as an agrochemical intermediate. Esterification is a common step in organic synthesis to protect or modify a carboxylic acid group for subsequent reactions. Therefore, this compound can serve as a versatile intermediate for producing other complex and proprietary agrochemicals built upon the 2,6-dihydroxybenzoate scaffold.
Future Directions and Emerging Research Avenues
Targeted Drug Discovery and Development
The therapeutic potential of hydroxybenzoic acids and their derivatives is an area of growing interest, with various isomers demonstrating significant biological activity. nih.govresearchgate.net The parent compound, 2,6-dihydroxybenzoic acid (2,6-DHBA), has been investigated for its biological properties and its ability to form novel molecular salts with active pharmaceutical ingredients, such as the antiviral drug acyclovir (B1169), to enhance solubility. acs.org Future research is expected to investigate Ethyl 2,6-dihydroxybenzoate (B8749050) as a distinct pharmacological agent or as a prodrug of 2,6-DHBA.
Esterification of a carboxylic acid can significantly alter its pharmacokinetic profile, increasing lipophilicity and potentially enhancing its ability to cross cellular membranes. This modification could improve bioavailability and tissue distribution compared to the more polar parent acid. Drawing parallels from other isomers, such as 3,5-dihydroxybenzoic acid which acts as a specific agonist for the hydroxycarboxylic acid 1 (HCA1) receptor involved in lipolysis, it is plausible that Ethyl 2,6-dihydroxybenzoate may possess unique biological targets. nih.gov Future research directions will likely involve:
Systematic Screening: Evaluating this compound against a wide array of biological targets, including enzymes, receptors, and ion channels, to identify novel therapeutic activities.
Prodrug Strategy: Investigating the hydrolysis of the ethyl ester in vivo to release 2,6-dihydroxybenzoic acid, which could provide a mechanism for controlled drug release and targeted delivery.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand how modifications to the core structure impact biological activity, guiding the development of more potent and selective drug candidates. A patent describing various derivatives of dihydroxybenzoic acid for pharmacological use underscores the potential of this chemical class. google.com
| Research Focus | Rationale | Potential Therapeutic Areas |
| High-Throughput Screening | The dihydroxy-aromatic motif is common in bioactive molecules. | Anti-inflammatory, Antioxidant, Antimicrobial, Anticancer. nih.gov |
| Prodrug Development | Esterification can improve lipophilicity and membrane permeability. | Enhanced delivery of 2,6-DHBA for antiviral or other applications. acs.org |
| SAR Studies | Elucidate the relationship between chemical structure and biological function. | Optimization of lead compounds for increased potency and selectivity. |
Advanced Material Design with this compound Derivatives
Phenolic compounds are valuable building blocks for the synthesis of functional polymers and advanced materials due to their inherent antioxidant properties and reactive hydroxyl groups. acs.org this compound, with its two phenolic hydroxyls and an ester group, is a promising monomer for creating novel polymers with tailored properties.
Future research in materials science could explore its use in synthesizing high-performance polymers such as polyesters, polyanhydrides, and polycarbonates. The specific 2,6-substitution pattern of the hydroxyl groups can influence the polymer's architecture, leading to materials with unique thermal and mechanical properties. For instance, phenolic acid-based poly(anhydride-esters) have been developed as antioxidant biomaterials for controlled drug release. nih.gov Furthermore, benzoate (B1203000) derivatives have been noted for their potential in creating polymer materials and corrosion inhibitors. researchgate.net
Key emerging research avenues include:
Bio-based Polymers: Incorporating this compound into polymer backbones to create materials with intrinsic antioxidant capabilities, suitable for applications in active food packaging or biomedical devices. acs.org
Liquid Crystalline Polymers (LCPs): Investigating its potential as a monomer in the production of bio-based LCPs, which are valued for their exceptional strength and thermal stability. google.com The rigid aromatic core of the molecule is conducive to forming ordered liquid crystal phases.
Functional Coatings and Resins: Utilizing the compound as a cross-linking agent or additive in the formulation of epoxy resins or coatings, where the phenolic groups can enhance adhesion, thermal resistance, and durability.
| Material Application | Key Feature of this compound | Potential Advantage |
| Antioxidant Polymers | Two reactive phenolic hydroxyl groups. | Covalently bound antioxidant, preventing leaching and providing long-term stability. acs.org |
| Liquid Crystalline Polymers | Rigid, planar aromatic structure. | High-strength, high-temperature resistant materials from sustainable precursors. google.com |
| Specialty Resins | Multiple functional groups for cross-linking. | Enhanced thermal and chemical resistance in coatings and composites. |
Sustainable Synthesis and Biotransformation Pathways
The principles of green chemistry are driving innovation in the synthesis of aromatic compounds, moving away from harsh, petroleum-based processes. A significant future direction for this compound lies in developing fully sustainable and biocatalytic production routes. Research has already established a green pathway for its precursor, 2,6-dihydroxybenzoic acid (2,6-DHBA).
This involves the enzymatic carboxylation of resorcinol (B1680541) using a decarboxylase enzyme in reverse. rsc.org This biocatalytic method serves as an equivalent to the traditional Kolbe-Schmitt reaction but offers superior regioselectivity, operating under mild aqueous conditions and utilizing CO2 as a C1 feedstock. psecommunity.orgmdpi.com Studies have demonstrated that this biotransformation can achieve high yields (over 80%) through techniques like in-situ product removal to overcome thermodynamic limitations. psecommunity.orgresearchgate.net Advancements in biotechnology, including the use of recombinant E. coli to produce the necessary enzymes, further enhance the viability of this process. google.com
The subsequent esterification of the bio-synthesized 2,6-DHBA to produce this compound is the next step for sustainable development. Future research will likely focus on:
Enzymatic Esterification: Employing lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), to catalyze the esterification of 2,6-DHBA with ethanol (B145695). nih.gov This approach avoids the need for strong acid catalysts and harsh reaction conditions, minimizing waste and energy consumption. mdpi.com
Process Integration: Developing a continuous, integrated process that combines the enzymatic carboxylation of resorcinol with the subsequent enzymatic esterification, creating a seamless and highly efficient bio-based production line.
Feedstock Valorization: Exploring the use of bio-derived resorcinol and bioethanol as starting materials to create a product that is 100% derived from renewable resources.
| Synthesis Step | Traditional Method | Sustainable Alternative | Key Advantages |
| Carboxylation of Resorcinol | Kolbe-Schmitt reaction (high pressure/temperature). | Enzymatic carboxylation using decarboxylase. | High regioselectivity, mild conditions, uses CO2. rsc.orgpsecommunity.org |
| Esterification | Fischer esterification (strong acid catalyst, heat). | Lipase-catalyzed esterification. | High selectivity, no harsh acids, lower energy use. nih.gov |
In-depth Computational Studies for Predictive Modeling
Computational chemistry and in-silico modeling are indispensable tools for accelerating research and reducing experimental costs. For a molecule like this compound, where experimental data is sparse, computational studies represent a critical first step in exploring its potential. Future research will heavily rely on predictive modeling to guide and rationalize experimental work.
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to investigate the fundamental properties of the molecule. Such studies have already been applied to the parent dihydroxybenzoic acids to correlate their electronic structure with their antioxidant activity. nih.gov This work can be extended to the ethyl ester to predict its reactivity, spectroscopic properties, and molecular orbital energies. This foundational data can inform its potential in both biological and materials contexts. The availability of precise crystal structure data for analogous compounds like Ethyl 2,6-dimethoxybenzoate provides an excellent benchmark for validating computational models. researchgate.net
Emerging research will focus on:
Molecular Docking and Virtual Screening: Using computational models of enzyme active sites or protein receptors to predict the binding affinity and mode of interaction of this compound. This can rapidly identify promising biological targets and prioritize experimental screening.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): Developing machine learning models based on the chemical structures of substituted benzoates to predict their biological activity, toxicity, or material properties. scienmag.comnih.gov These models can guide the design of new derivatives with enhanced performance.
Polymer Simulation: Employing molecular dynamics simulations to model the behavior of polymers derived from this compound, predicting properties such as glass transition temperature, mechanical strength, and chain conformation. This can accelerate the design of new materials before committing to laboratory synthesis.
| Computational Method | Application for this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Calculate electronic structure, reactivity, and bond energies. | Understanding of antioxidant potential and reaction mechanisms. nih.gov |
| Molecular Docking | Simulate binding to biological targets (enzymes, receptors). | Identification of potential therapeutic applications. |
| Machine Learning (QSAR) | Model relationships between structure and activity/toxicity. | Predictive assessment of safety and efficacy for new derivatives. scienmag.comnih.gov |
| Molecular Dynamics (MD) | Simulate polymer chain interactions and bulk properties. | Design of novel materials with desired physical characteristics. |
Q & A
Q. What are the recommended methods for synthesizing Ethyl 2,6-dihydroxybenzoate, and how can purity be optimized?
this compound can be synthesized via acid-catalyzed esterification of 2,6-dihydroxybenzoic acid with ethanol. A typical protocol involves refluxing the acid with excess ethanol in the presence of a catalyst like sulfuric acid, followed by neutralization, solvent evaporation, and recrystallization. Purity can be enhanced using column chromatography or preparative HPLC. Comparative studies of solvent systems (e.g., ethyl acetate/hexane) are critical for crystallization efficiency .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles to prevent inhalation, skin contact, and eye exposure .
- Storage : Store at 2–8°C in airtight containers to avoid degradation .
- Spill Management : Use inert absorbents (e.g., sand) for cleanup and dispose of waste via chemical incineration .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR : For structural confirmation (e.g., δ 3.80 ppm for methoxy groups in analogous esters) .
- HPLC-MS : To assess purity and detect byproducts .
- Fluorescence Spectroscopy : Useful for studying photophysical properties due to aromatic hydroxyl groups .
Advanced Research Questions
Q. How does the reactivity of this compound vary under hydrolytic or oxidative conditions?
Hydrolysis under acidic/basic conditions yields 2,6-dihydroxybenzoic acid and ethanol. Kinetic studies show pH-dependent degradation rates, with alkaline conditions accelerating ester cleavage. Advanced oxidation processes (e.g., UV/H₂O₂) can further degrade the compound, requiring controlled reaction environments to study intermediates .
Q. What strategies resolve contradictions in reported stability or bioactivity data for this compound?
Discrepancies in stability studies may arise from impurities or storage variability. Reproducibility requires:
- Batch Consistency : Use HPLC to verify purity across batches .
- Controlled Storage : Monitor degradation via accelerated stability testing (40°C/75% RH) . For bioactivity conflicts, validate enzyme inhibition assays (e.g., IC₅₀) with positive controls and standardized protein-ligand binding protocols .
Q. How can this compound be functionalized for targeted biological interactions?
- Nitration : Introduce nitro groups at specific positions using HNO₃/H₂SO₄, as demonstrated in methyl analogs .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl halides to enhance enzyme-binding specificity .
- Protection/Deprotection : Temporarily block hydroxyl groups with acetyl or benzyl protectors during synthesis .
Q. What role does this compound play in microbial catabolic pathways?
Studies on Rhizobium sp. MTP-10005 reveal a gene cluster (e.g., gcrA, gcrB) responsible for metabolizing 2,6-dihydroxybenzoate derivatives. Knockout mutants and isotopic labeling can elucidate degradation intermediates and enzyme kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
